1-Bromo-2-méthyl-4,4,4-trifluorobutane

Vue d'ensemble

Description

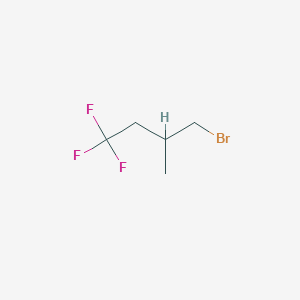

1-Bromo-2-methyl-4,4,4-trifluorobutane is a chemical compound with the molecular formula C5H8BrF3. It is known for its applications in various fields, including pharmaceuticals and polymer synthesis. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and three fluorine atoms attached to a butane backbone .

Applications De Recherche Scientifique

1-Bromo-2-methyl-4,4,4-trifluorobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s ability to bind to copper ions makes it useful in studies involving metalloproteins and enzyme catalysis.

Industry: The compound is used in the production of polymers and other materials due to its unique chemical properties

Mécanisme D'action

Target of Action

It has been shown to bind tocopper , which suggests that it may interact with copper-containing enzymes or proteins within the body.

Mode of Action

The compound’s ability to bind to copper may influence its interaction with its targets

Biochemical Pathways

Its interaction with copper suggests that it could potentially affect pathways involving copper-dependent enzymes or proteins .

Result of Action

1-Bromo-2-methyl-4,4,4-trifluorobutane has been described as a radiosensitizer , suggesting that it enhances the effects of radiation therapy. This could potentially be used to treat cancerous tumors . .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-methyl-4,4,4-trifluorobutane could be influenced by various environmental factors. , which could affect its distribution and action within the body. Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . These safety precautions suggest that the compound’s action could be influenced by its physical state and the conditions of its environment.

Analyse Biochimique

Biochemical Properties

1-Bromo-2-methyl-4,4,4-trifluorobutane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, resulting in various biochemical effects. The nature of these interactions is often characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

1-Bromo-2-methyl-4,4,4-trifluorobutane has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of specific genes, resulting in altered cellular responses. The impact on cellular metabolism includes changes in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 1-Bromo-2-methyl-4,4,4-trifluorobutane involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, 1-Bromo-2-methyl-4,4,4-trifluorobutane can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-2-methyl-4,4,4-trifluorobutane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2-methyl-4,4,4-trifluorobutane can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, the long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Bromo-2-methyl-4,4,4-trifluorobutane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, 1-Bromo-2-methyl-4,4,4-trifluorobutane can exhibit toxic or adverse effects, including cellular damage and alterations in organ function .

Metabolic Pathways

1-Bromo-2-methyl-4,4,4-trifluorobutane is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and the levels of specific metabolites, further influencing cellular processes .

Transport and Distribution

The transport and distribution of 1-Bromo-2-methyl-4,4,4-trifluorobutane within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This transport can influence the localization and accumulation of the compound within specific cellular compartments. Additionally, the distribution of 1-Bromo-2-methyl-4,4,4-trifluorobutane within tissues can affect its overall biological effects .

Subcellular Localization

The subcellular localization of 1-Bromo-2-methyl-4,4,4-trifluorobutane is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, the presence of 1-Bromo-2-methyl-4,4,4-trifluorobutane in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism .

Méthodes De Préparation

The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane typically involves the bromination of 2-methyl-4,4,4-trifluorobutane. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

1-Bromo-2-methyl-4,4,4-trifluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products: The major products depend on the type of reaction and the reagents used.

Comparaison Avec Des Composés Similaires

1-Bromo-2-methyl-4,4,4-trifluorobutane can be compared to other similar compounds, such as:

1-Bromo-4,4,4-trifluorobutane: Lacks the methyl group, which may affect its reactivity and applications.

2-Bromo-2-methylpropane: Contains a different halogen and lacks fluorine atoms, leading to different chemical properties and uses.

1-Chloro-2-methyl-4,4,4-trifluorobutane:

Activité Biologique

1-Bromo-2-methyl-4,4,4-trifluorobutane is a halogenated organic compound that has garnered attention in biochemical research due to its unique interactions with biological molecules. This article delves into the compound's biological activity, including its mechanisms of action, cellular effects, and potential applications in various fields.

Chemical Structure and Properties

1-Bromo-2-methyl-4,4,4-trifluorobutane is characterized by the presence of a bromine atom and three fluorine atoms attached to a butane backbone. Its molecular formula is CHBrF, and it has a molecular weight of approximately 202.01 g/mol. The trifluoromethyl group significantly influences its reactivity and solubility in organic solvents.

Target Interaction:

1-Bromo-2-methyl-4,4,4-trifluorobutane has been shown to bind specifically to copper ions. This interaction suggests a role in modulating copper-dependent biochemical pathways, particularly those involving metalloproteins and enzymes reliant on copper as a cofactor.

Biochemical Pathways:

The compound's binding to copper may influence various cellular processes by affecting the activity of copper-dependent enzymes. For instance, it could alter enzymatic reactions involved in oxidative stress responses or neurotransmitter synthesis.

Cellular Effects

1-Bromo-2-methyl-4,4,4-trifluorobutane exhibits several cellular effects:

- Cell Signaling Modulation: The compound can influence key signaling pathways by interacting with specific proteins involved in cell signaling cascades.

- Gene Expression Alteration: It has been reported to affect the expression levels of certain genes, potentially through interactions with transcription factors that regulate gene activity.

- Metabolic Effects: The compound can modify cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.

Case Studies and Experimental Data

Several studies have investigated the biological effects of 1-Bromo-2-methyl-4,4,4-trifluorobutane:

- Radiosensitization: Research indicates that this compound acts as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment by increasing the susceptibility of tumor cells to radiation damage.

- Enzyme Interaction Studies: Experimental data show that 1-Bromo-2-methyl-4,4,4-trifluorobutane can inhibit or activate specific enzymes through covalent bonding or non-covalent interactions. This property highlights its potential as a tool for studying enzyme mechanisms and developing therapeutic agents.

- Transport Mechanisms: Studies have demonstrated that the transport and distribution of this compound within cells are crucial for its biological activity. It interacts with cellular transporters that facilitate its movement across membranes, thereby influencing its localization within organelles such as mitochondria and nuclei.

Comparison with Similar Compounds

To understand its unique properties better, it is useful to compare 1-Bromo-2-methyl-4,4,4-trifluorobutane with similar halogenated compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Bromo-4,4,4-trifluorobutane | Lacks the methyl group; different reactivity profile |

| 2-Bromo-2-methylpropane | Different halogen; lacks fluorine atoms |

| 1-Chloro-2-methyl-4,4,4-trifluorobutane | Different halogen; distinct chemical properties |

Propriétés

IUPAC Name |

4-bromo-1,1,1-trifluoro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOPGIIIADAOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369342 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-90-3 | |

| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.